ICL Enzyme Inhibition: Cyclo(L-Phe-L-Val) vs. In-Class Diketopiperazines
In a direct head-to-head comparison against four other diketopiperazines isolated from the same source, Cyclo(L-Phe-L-Val) was identified as the most potent inhibitor of *Candida albicans* isocitrate lyase (ICL), a key enzyme in the fungal glyoxylate cycle and a validated virulence target [1]. The IC50 of Cyclo(L-Phe-L-Val) was 109.50 μM (27 μg/mL), while the structurally related Cyclo(L-Pro-L-Val) and Cyclo(L-Pro-L-Leu) exhibited weak activity with IC50 values of 516.28 μM and 533.79 μM, respectively [2]. The other two compounds, Cyclo(L-Phe-L-Pro) and Cyclo(L-Pro-L-Tyr), showed no inhibitory activity [3]. This demonstrates a >4.7-fold increase in potency for Cyclo(L-Phe-L-Val) over its closest active analogs [4].
| Evidence Dimension | Inhibitory Concentration 50 (IC50) against *Candida albicans* Isocitrate Lyase (ICL) |
|---|---|
| Target Compound Data | 109.50 μM (27 μg/mL) |
| Comparator Or Baseline | Cyclo(L-Pro-L-Val): 516.28 μM; Cyclo(L-Pro-L-Leu): 533.79 μM; Cyclo(L-Phe-L-Pro) and Cyclo(L-Pro-L-Tyr): No Activity |
| Quantified Difference | Cyclo(L-Phe-L-Val) is >4.7-fold more potent than Cyclo(L-Pro-L-Val) and >4.8-fold more potent than Cyclo(L-Pro-L-Leu). |
| Conditions | In vitro enzyme inhibition assay using recombinant ICL from *C. albicans* ATCC10231; IC50 values determined via non-linear regression analysis. |
Why This Matters
This data establishes Cyclo(L-Phe-L-Val) as a structurally validated ICL inhibitor with potency superior to its most similar analogs, making it the essential tool compound for investigating ICL-dependent virulence in *C. albicans*.
- [1] Kim H, Hwang JY, Shin J, Oh KB. Inhibitory Effects of Diketopiperazines from Marine-Derived Streptomyces puniceus on the Isocitrate Lyase of Candida albicans. Molecules. 2019;24(11):2111. View Source
- [2] Kim H, Hwang JY, Shin J, Oh KB. Molecules. 2019;24(11):2111. Table 1: Inhibitory activity of isolated diketopiperazines toward the ICL enzyme. View Source
- [3] Kim H, Hwang JY, Shin J, Oh KB. Molecules. 2019;24(11):2111. Section 2.2: ICL Inhibitory Activity and Antifungal Activity of Diketopiperazines. View Source
- [4] Calculated difference: 516.28 μM / 109.50 μM = 4.71-fold; 533.79 μM / 109.50 μM = 4.87-fold. Based on data from Kim et al., 2019. View Source
